2-(Difluoromethoxy)-4-fluorobenzenesulfonamide
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Overview
Description
2-(Difluoromethoxy)-4-fluorobenzenesulfonamide is a chemical compound that features a difluoromethoxy group and a fluorine atom attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-fluorobenzenesulfonamide typically involves the introduction of the difluoromethoxy group and the fluorine atom onto a benzenesulfonamide backbone. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with difluoromethoxyamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to the formation of sulfonic acids or amines .
Scientific Research Applications
2-(Difluoromethoxy)-4-fluorobenzenesulfonamide has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.
Agrochemicals: The compound is explored for its potential use in the development of new agrochemicals, including herbicides and fungicides.
Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, facilitating the study of new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The difluoromethoxy and fluorine groups enhance the compound’s binding affinity and selectivity towards its targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzylamine: This compound shares the difluoromethoxy group but differs in its overall structure and applications.
Difluoromethoxylated Ketones: These compounds also contain the difluoromethoxy group and are used as building blocks in organic synthesis.
Uniqueness
2-(Difluoromethoxy)-4-fluorobenzenesulfonamide is unique due to the presence of both the difluoromethoxy and fluorine groups on the benzenesulfonamide backbone. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H6F3NO3S |
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Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-1-2-6(15(11,12)13)5(3-4)14-7(9)10/h1-3,7H,(H2,11,12,13) |
InChI Key |
IEEQBFFWFZPCJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)OC(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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